4-(3-Chloropropyl)pyridine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of pyridine derivatives can be complex and often requires multiple steps. For instance, the synthesis of 4-(3,5-dialkyl-4-hydroxyphenyl)pyridines involves an electrochemically induced S RN 1 reaction starting from 4-chloropyridine and 2,6-dialkylphenoxides, using 2,4'-bipyridine as a mediator . Another example is the synthesis of 4-Chloro-3-(hydroxymethyl)pyridine, which is prepared from 4-chloropyridine by formylation with dimethylformamide, followed by in situ reduction . These methods could potentially be adapted for the synthesis of 4-(3-Chloropropyl)pyridine hydrochloride by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is characterized by the presence of a pyridine ring, which can be substituted at various positions to yield different compounds. For example, the molecular and crystal structure of 3-(4-chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione shows three rigid rings connected by single bonds, with a specific conformation of the terminal phenyl rings . This information is relevant as it provides insight into how substituents on the pyridine ring can affect the overall molecular conformation, which is crucial for understanding the properties and reactivity of 4-(3-Chloropropyl)pyridine hydrochloride.
Chemical Reactions Analysis
Pyridine derivatives undergo various chemical reactions, which are essential for their functionalization and application. The polymerization of 4-chloropyridine, for example, results in a mixture of water-soluble substances that can be hydrolytically decomposed, leading to the formation of 4-hydroxypyridine and N(4'-pyridyl)-4-pyridone . These reactions highlight the reactivity of the pyridine ring and the potential for further chemical transformations, which could be relevant for the chemical reactions of 4-(3-Chloropropyl)pyridine hydrochloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the study of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones involved the analysis of their mass spectrometry, infrared, and proton NMR spectroscopies, which are techniques that can also be applied to determine the properties of 4-(3-Chloropropyl)pyridine hydrochloride . These properties are crucial for the practical application of the compound in various fields.
Scientific Research Applications
Recyclable Catalyst for Acylation of Alcohols : 4-(N,N-Dimethylamino)pyridine hydrochloride serves as a recyclable catalyst for the acylation of inert alcohols under base-free conditions. The detailed reaction mechanism involves the formation of a transient intermediate, leading to the acylation product and regeneration of the catalyst (Liu, Ma, Liu, & Wang, 2014).
Synthesis of Tetrathiafulvalene-π-Spacer-Acceptor Derivatives : The synthesis of new Tetrathiafulvalene-π-Spacer-Acceptor Derivatives involves a reaction starting from pyridine, leading to compounds with potential in electronic applications. These compounds display intramolecular charge transfer, indicating their utility in electronic and photophysical applications (Andreu, Malfant, Lacroix, & Cassoux, 2000).
Synthesis of Polysubstituted Cyclopropane Derivatives : Pyridinium ylide, generated from pyridine derivatives, assists in the highly stereoselective synthesis of cyclopropane derivatives. These compounds have shown significant antimicrobial and nematicidal activities, indicating their potential in pharmaceutical applications (Banothu, Basavoju, & Bavantula, 2015).
Enantioselective Synthesis in Asymmetric Catalysis : Enantiomerically pure 4-(dimethylamino)pyridines are prepared through chemoenzymatic routes for use in enantioselective nucleophilic catalysis. This synthesis is significant for creating quaternary centers in chemical compounds, highlighting its importance in stereoselective synthesis (Busto, Gotor‐Fernández, & Gotor, 2006).
Demethylation in Organic Synthesis : 4-Methoxyphenylbutyric acid is demethylated using pyridinium hydrochloride, showcasing the use of pyridine derivatives in key organic synthesis processes, particularly in the production of pharmaceutical intermediates (Schmid, Beck, Cronin, & Staszak, 2004).
Optical and Magnetic Properties in Lanthanide Clusters : 4-(3-Chloropropyl)pyridine hydrochloride is used in the synthesis of Ln(III)(9) clusters with unique optical and magnetic properties. These properties are important for applications in material science, particularly in the development of photoluminescent and magnetic materials (Alexandropoulos et al., 2011).
Safety And Hazards
The safety data sheets indicate that 4-(3-Chloropropyl)pyridine hydrochloride may cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to use personal protective equipment and avoid breathing the dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
4-(3-chloropropyl)pyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c9-5-1-2-8-3-6-10-7-4-8;/h3-4,6-7H,1-2,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFKDPKALKZPSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170808 | |
Record name | Pyridine, 4-(3-chloropropyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloropropyl)pyridine hydrochloride | |
CAS RN |
17944-59-1 | |
Record name | Pyridine, 4-(3-chloropropyl)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017944591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17944-59-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91907 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine, 4-(3-chloropropyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-chloropropyl)pyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.